

1-(2-Chlorophenyl)piperazine hydrochloride solubility in water

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine
hydrochloride

CAS No.: 55974-33-9

Cat. No.: B3029160

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An In-Depth Technical Guide to the Aqueous Solubility of **1-(2-Chlorophenyl)piperazine Hydrochloride**

Introduction

1-(2-Chlorophenyl)piperazine hydrochloride is a piperazine derivative of significant interest in medicinal chemistry and neuropharmacology, often utilized as a reactant in the synthesis of complex pharmaceutical agents, including those with 5-hydroxytryptamine (5-HT) receptor antagonist activity.^[1] As with any active pharmaceutical ingredient (API) or intermediate, its physicochemical properties are paramount to its utility, governing everything from reaction kinetics in synthesis to bioavailability in formulation. Among these properties, aqueous solubility is a critical, often rate-limiting, factor.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the aqueous solubility of **1-(2-Chlorophenyl)piperazine hydrochloride**. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document synthesizes

foundational chemical principles with field-proven experimental methodologies. We will explore the theoretical underpinnings of its solubility, present a robust protocol for its empirical determination, and discuss the critical factors that modulate its behavior in aqueous media.

Section 1: Core Physicochemical & Structural Properties

1-(2-Chlorophenyl)piperazine hydrochloride is the salt form of the parent compound, 1-(2-Chlorophenyl)piperazine. Salt formation is a primary strategy employed to enhance the aqueous solubility of ionizable, poorly soluble compounds.[2][3] The hydrochloride salt is typically a white to off-white crystalline solid, in contrast to its free base, which is a liquid at room temperature.[4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-(2-Chlorophenyl)piperazine Hydrochloride**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ Cl ₂ N ₂ (Or C ₁₀ H ₁₃ ClN ₂ · HCl)	[1][5][6]
Molecular Weight	233.14 g/mol	[1][5][6]
Appearance	White to off-white solid / crystalline powder	[4][5]
Melting Point	160-163 °C (dec.)	[1][6]
Qualitative Solubility	Soluble in organic solvents (methanol, ethanol).[5] Expected to be more soluble in water than its free base.[2]	[2][5]
CAS Number	41202-32-8	[1][6][7]

The molecular structure, featuring a hydrophilic piperazine ring and a lipophilic 2-chlorophenyl group, imparts an amphiphilic character. The key to its aqueous solubility lies in the two nitrogen atoms of the piperazine moiety. These atoms are basic and can be protonated to form

a positively charged cation, which readily interacts with polar water molecules. The hydrochloride salt form ensures the compound exists in this ionized, more soluble state.

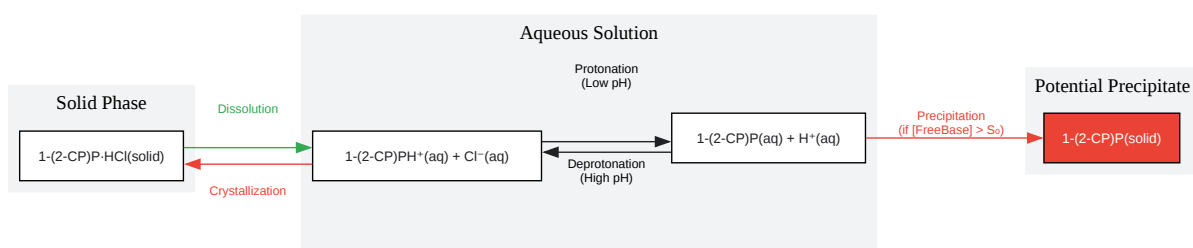
Section 2: Theoretical Framework of Aqueous Solubility

The solubility of **1-(2-Chlorophenyl)piperazine hydrochloride** is not a static value; it is a dynamic equilibrium influenced by the properties of the solution, most notably pH. As the hydrochloride salt of a weak base, its dissolution and potential precipitation are governed by pH-dependent equilibria.

pH-Dependent Solubility

The piperazine moiety contains two basic nitrogen atoms. In acidic to neutral pH, these nitrogens are protonated, rendering the molecule as a charged cation which is readily solvated by water. As the pH of the solution increases, the nitrogens will be deprotonated, leading to the formation of the neutral, free base form of the compound. This free base is significantly less polar and thus has a much lower intrinsic aqueous solubility.[8][9]

This relationship is critical. If the pH of the solution rises to a point where the concentration of the dissolved free base exceeds its own solubility limit, it will precipitate out of solution, even if the total concentration of the compound is below the solubility limit of the salt form.[3] This dynamic is illustrated in Figure 1.



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Caption: Figure 1: Aqueous equilibrium of 1-(2-Chlorophenyl)piperazine HCl.

The Common Ion Effect

A potential, yet often overlooked, factor is the common ion effect. Because the compound is a hydrochloride salt, its solubility can be suppressed in aqueous media that already contain a high concentration of chloride ions (e.g., hydrochloric acid solutions, certain biological buffers, or simulated gastric fluid).[10][11] This effect is a direct consequence of Le Châtelier's principle; the excess chloride ions in solution drive the dissolution equilibrium (see Figure 1) back towards the solid, undissolved state, thereby reducing the observed solubility.

Influence of Temperature

For most salts, the dissolution process is endothermic, meaning it requires an input of energy to break the crystal lattice bonds.[12] Consequently, increasing the temperature of the solvent increases the kinetic energy of the water molecules, facilitating the breakdown of the solid and typically leading to an increase in solubility.[13][14] While this is the most common scenario, it is not universal. The precise effect of temperature must be determined empirically, as some dissolution processes can be exothermic.[14]

Section 3: Experimental Determination of Aqueous Solubility

The gold-standard method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[11] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system. The inclusion of multiple time points for sampling ensures that equilibrium has been genuinely achieved, a cornerstone of trustworthy data.

Materials:

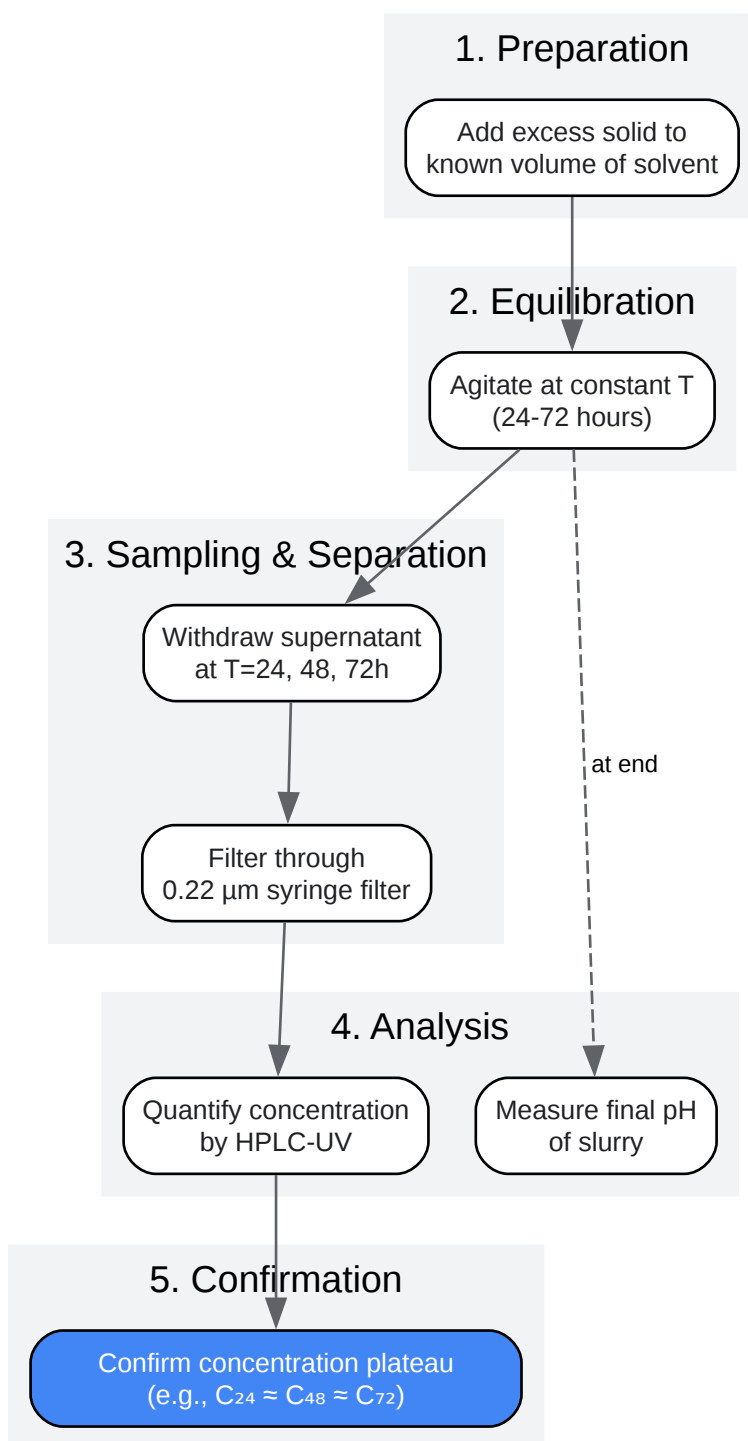
- **1-(2-Chlorophenyl)piperazine hydrochloride**

- Type I (ultrapure) water or desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Calibrated pH meter
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

- Preparation: Add an excess amount of solid **1-(2-Chlorophenyl)piperazine hydrochloride** to a series of vials containing a known volume (e.g., 2 mL) of the desired aqueous solvent. The key is to ensure a visible amount of undissolved solid remains throughout the experiment, creating a saturated suspension.^[11] Causality: Using an excess of solid ensures that the final concentration measured is indeed the saturation solubility and not limited by the amount of compound added.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for an extended period. Causality: Continuous agitation prevents the settling of solid particles, maximizing the surface area for dissolution and ensuring a uniform approach to equilibrium. A typical duration is 24 to 72 hours.^[9]
- Sampling: At designated time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for a short period to let the bulk of the solid settle.
- Phase Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 μm syringe filter into a clean vial for analysis. Causality: Filtration is a critical step to remove all undissolved solid particles. Failure to do so will lead to artificially high and erroneous solubility values. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

- **pH Measurement:** After the final time point, measure the pH of the remaining slurry in each vial. **Causality:** This step is crucial for context, as the final equilibrium pH of the solution can differ from the starting pH of the buffer due to the compound's own acidic/basic properties. [\[11\]](#)
- **Quantification:** Analyze the filtered supernatant samples by a validated HPLC method to determine the concentration of the dissolved compound.
- **Data Analysis:** Plot the measured concentration against time. Equilibrium is confirmed when the concentration values plateau (i.e., the values at 48 and 72 hours are statistically identical to the 24-hour value). The concentration at this plateau is the thermodynamic solubility.



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Caption: Figure 2: Experimental workflow for thermodynamic solubility determination.

Section 4: Factors Influencing Solubility & Mitigation Strategies

Understanding the factors that control solubility is key to successfully working with **1-(2-Chlorophenyl)piperazine hydrochloride** in an experimental setting.

- **pH Control:** Given the profound impact of pH, maintaining a well-buffered acidic environment is the most effective strategy to ensure maximal solubility. For biological assays, select a buffer system that is compatible with the experimental model while keeping the pH below 6.8. Studies on piperazine derivatives have shown that pH can be a controlling parameter for their activity and interaction with cellular barriers.[\[15\]](#)[\[16\]](#)
- **Co-solvents:** If the aqueous solubility is insufficient for a desired stock concentration, the use of water-miscible organic co-solvents can be an effective strategy.[\[8\]](#) Solvents such as DMSO or ethanol are commonly used. However, it is imperative to validate the final concentration of the co-solvent in the assay to ensure it does not interfere with the experimental outcome (typically <0.5% for cell-based assays).[\[8\]](#)
- **Temperature:** For preparing concentrated solutions, gentle warming can be employed to increase solubility.[\[17\]](#) However, upon cooling to ambient temperature, the solution may become supersaturated and prone to precipitation. Therefore, solutions should be prepared and used at the target experimental temperature whenever possible.

Section 5: Safety & Handling for Solubility Studies

As a laboratory chemical, **1-(2-Chlorophenyl)piperazine hydrochloride** requires careful handling. Based on available safety data sheets (SDS), the compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[\[4\]](#)[\[18\]](#) It may also cause respiratory irritation.[\[4\]](#)

Mandatory Precautions:

- Always handle the compound in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[\[4\]](#)

- Avoid inhalation of the powder by handling it carefully to prevent dust formation.
- In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4]

Conclusion

The aqueous solubility of **1-(2-Chlorophenyl)piperazine hydrochloride** is a multi-faceted property, fundamentally dictated by its chemical structure and highly sensitive to environmental conditions. As a hydrochloride salt of a basic compound, its solubility is maximized in acidic pH environments due to the protonation of the piperazine nitrogens. Researchers must remain vigilant of factors such as the final solution pH, the presence of common ions, and temperature, as these can significantly alter the extent to which the compound remains in solution. By employing robust, validated methodologies such as the shake-flask protocol, scientists can generate reliable and accurate solubility data, which is essential for the successful design of chemical syntheses, biological assays, and future formulation development.

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